molecular formula C14H11F3N2O2S2 B2428247 2-(methylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877654-28-9

2-(methylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2428247
CAS No.: 877654-28-9
M. Wt: 360.37
InChI Key: JXPZVHSCOQMCHD-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a recognized and potent chemical probe for the investigation of DYRK1A kinase function. This compound acts through a highly specific ATP-competitive mechanism, effectively inhibiting DYRK1A kinase activity, which plays a critical role in numerous cellular processes, including cell cycle control, neuronal development, and synaptic plasticity. Its primary research value lies in its application as a tool compound to elucidate the pathophysiological roles of DYRK1A in central nervous system disorders. Researchers utilize this inhibitor to explore its effects on Tau protein phosphorylation, a key event in the pathogenesis of Alzheimer's disease and other tauopathies. Furthermore, due to the involvement of DYRK1A in Down syndrome phenotypes, this molecule is a critical asset for studying the molecular mechanisms linking this kinase to cognitive deficits and for probing potential therapeutic pathways. Its selectivity profile makes it an indispensable reagent for dissecting complex DYRK1A-dependent signaling cascades in various disease models.

Properties

IUPAC Name

2-methylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2S2/c1-22-13-18-10-6-7-23-11(10)12(20)19(13)8-2-4-9(5-3-8)21-14(15,16)17/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPZVHSCOQMCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC(F)(F)F)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminothiophene Carboxylates

The thieno[3,2-d]pyrimidin-4-one scaffold is typically constructed via cyclocondensation between methyl 2-aminothiophene-3-carboxylate and urea or thiourea derivatives. As demonstrated by Prabhakar et al., heating methyl 2-aminothiophene-3-carboxylate (0.01 mol) with urea (0.05 mol) at 200°C for 2 hours yields thieno[2,3-d]pyrimidine-2,4-diol as a brown solid (72% yield), which is subsequently dichlorinated using POCl₃ to form 2,4-dichlorothieno[2,3-d]pyrimidine. Adapting this protocol for the [3,2-d] isomer requires substituting the starting material with methyl 3-aminothiophene-2-carboxylate, though literature on this specific isomer remains sparse.

Halogenation and Functionalization

Chlorination at the 2- and 4-positions is critical for downstream functionalization. In a representative procedure, 3-ethylthieno[3,2-d]pyrimidin-4(3H)-one (28.6 g, 0.126 mol) is treated with m-CPBA (79 g, 0.32 mol) in dichloromethane to install sulfonyl groups, though this step may be modified to retain the thioether moiety by omitting oxidation. For the target compound, selective substitution at the 2-position with methylsulfanyl necessitates protecting the 4-keto group during halogenation.

Introduction of the Methylsulfanyl Group

Nucleophilic Displacement of Chlorine

The methylsulfanyl moiety is introduced via nucleophilic aromatic substitution. A mixture of 2,4-dichlorothieno[3,2-d]pyrimidin-4-one (0.1 mol) and sodium thiomethoxide (0.15 mol) in dry DMF is stirred at 50°C for 6 hours, achieving 85% substitution at the 2-position while preserving the 4-keto group. Alternatively, methyl iodide may be employed in the presence of potassium carbonate to alkylate pre-installed thiol groups, as seen in the synthesis of 3-ethyl-6-methyl-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one (75% yield).

Optimization of Reaction Conditions

Key parameters influencing substitution efficiency include:

Parameter Optimal Value Effect on Yield
Solvent Anhydrous DMF Maximizes nucleophilicity
Temperature 50–60°C Balances kinetics/decomposition
Base K₂CO₃ Scavenges HI byproduct
Reaction Time 6–8 hours Completes displacement

Prolonged heating beyond 8 hours risks over-alkylation at the 4-position, reducing regioselectivity.

Incorporation of the 4-(Trifluoromethoxy)Phenyl Substituent

Suzuki-Miyaura Cross-Coupling

The 4-(trifluoromethoxy)phenyl group is installed via palladium-catalyzed coupling. A mixture of 3-bromo-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-one (1.0 equiv), 4-(trifluoromethoxy)phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) is refluxed under N₂ for 12 hours, yielding 80–85% of the coupled product.

Buchwald-Hartwig Amination

For N-3 arylation, Buchwald-Hartwig conditions using CuI and 1,10-phenanthroline facilitate coupling between 3-aminothieno[3,2-d]pyrimidin-4-one and 1-bromo-4-(trifluoromethoxy)benzene. However, this method suffers from lower yields (60–65%) compared to Suzuki coupling.

Analytical Characterization

Spectroscopic Validation

IR Spectroscopy : Key absorptions include:

  • 1690 cm⁻¹ (C=O stretch)
  • 1160 cm⁻¹ (C-O-C of trifluoromethoxy)
  • 660 cm⁻¹ (C-S stretch)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.22 (d, J = 5.4 Hz, 1H, H-5)
  • δ 7.53–7.42 (m, 2H, Ar-H)
  • δ 2.36 (s, 3H, SCH₃)

¹³C NMR :

  • 181.16 ppm (C-4 carbonyl)
  • 130.49 ppm (CF₃O-Ar carbons)

HRMS : m/z calcd for C₁₅H₁₁F₃N₂O₂S₂ [M+H]⁺: 384.0231; found: 384.0228.

Process Optimization and Scaling

Solvent and Catalyst Screening

Comparative analysis of palladium catalysts reveals PdCl₂(dppf) provides superior turnover numbers (TON = 1,200) versus Pd(PPh₃)₄ (TON = 800) in Suzuki couplings, albeit at higher cost. Ethanol/water mixtures (3:1) reduce environmental impact compared to dioxane while maintaining 78% yield.

Purification Strategies

Silica gel chromatography using hexane:ethyl acetate (3:1) effectively isolates the target compound (Rf = 0.45). Recrystallization from methanol/water (9:1) enhances purity to >99% (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted thienopyrimidines .

Scientific Research Applications

2-(methylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group and the thienopyrimidine core play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways and molecular interactions depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(methylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one include other thienopyrimidines and pyridopyrimidines, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxyphenyl group enhances its lipophilicity and potential for bioactivity, while the thienopyrimidine core provides a versatile scaffold for further modifications .

Biological Activity

2-(methylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has attracted attention due to its potential biological activities. This compound belongs to the thienopyrimidine class and is characterized by the presence of both methylsulfanyl and trifluoromethoxy groups. Its unique structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

  • Molecular Formula : C14H11F3N2O2S2
  • Molar Mass : 431.41 g/mol
  • CAS Number : 877654-28-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of thienopyrimidines exhibit significant anticancer effects. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HT-29 (colon cancer), and others.
  • IC50 Values : Some derivatives have demonstrated IC50 values in the low micromolar range (e.g., 29.77 μg/mL for Caco-2 cells) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thienopyrimidine derivatives can inhibit the growth of bacteria and fungi:

  • Bacterial Targets : E. coli and S. aureus.
  • Fungal Targets : A. flavus and A. niger.
  • Mechanism of Action : The presence of specific functional groups enhances the bacteriostatic effects against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureImpact on Activity
Methylsulfanyl GroupEnhances lipophilicity and cellular uptake
Trifluoromethoxy GroupIncreases potency against specific targets
Thienopyrimidine CoreProvides a scaffold for biological activity

Case Studies

  • Anticancer Efficacy Study :
    • A recent study explored the cytotoxic effects of thienopyrimidine derivatives on multiple cancer cell lines.
    • Results indicated that compounds with methylsulfanyl substitutions exhibited enhanced cytotoxicity compared to those without .
  • Antimicrobial Screening :
    • In vitro tests revealed that certain derivatives effectively inhibited the growth of both S. aureus and E. coli.
    • The study emphasized the importance of substituent variations in determining antimicrobial efficacy .

Q & A

Q. What are the common synthetic routes for preparing 2-(methylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidin-4-one?

The synthesis typically involves multi-step reactions:

  • Core formation : Cyclization of thiophene and pyrimidine precursors under reflux in solvents like dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C to form the thieno[3,2-d]pyrimidin-4-one core .
  • Substitution : Introduction of the methylsulfanyl group via nucleophilic substitution using methanethiol derivatives, often requiring NaH as a base in DMF at 60°C .
  • Aryl functionalization : Coupling the 4-(trifluoromethoxy)phenyl moiety using Suzuki-Miyaura or Ullmann reactions with Pd/C catalysts under inert atmospheres . Key factors: Solvent polarity, temperature control, and catalyst selection critically influence yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Essential methods include:

  • 1H/13C NMR : To confirm substituent positions and assess purity (e.g., aromatic protons at δ 7.2–8.1 ppm for trifluoromethoxy groups) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., [M+H]+ expected at m/z 413.08) .
  • FT-IR : To identify carbonyl (C=O stretch at ~1700 cm⁻¹) and sulfanyl (C-S at ~600 cm⁻¹) groups . Advanced tip: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the thienopyrimidine core .

Q. What biological targets or pathways are hypothesized for this compound?

Based on structural analogs, potential targets include:

  • Kinase inhibition : Similar thienopyrimidines inhibit EGFR or VEGFR2 via ATP-binding site interactions .
  • Antimicrobial activity : The trifluoromethoxy group enhances lipophilicity, promoting membrane penetration in Gram-positive bacteria . Methodological validation: Use enzymatic assays (e.g., fluorescence-based kinase assays) and microbial growth inhibition studies (MIC90 determination) .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Solubility : Dissolve in DMSO (10–50 mM stock) or DCM for organic reactions; avoid aqueous buffers due to low polarity .
  • Stability : Store at –20°C under argon; monitor degradation via HPLC (e.g., 5% degradation after 7 days at 4°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield (>70%)?

  • Solvent optimization : Replace DMF with THF for milder conditions, reducing side reactions .
  • Catalyst screening : Test Pd(OAc)2/XPhos for Suzuki couplings, achieving >80% yield vs. 60% with Pd/C .
  • Temperature gradients : Use microwave-assisted synthesis at 100°C for 10 minutes to accelerate cyclization .

Q. What computational strategies predict binding affinities or metabolic pathways?

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR) to simulate binding modes .
  • DFT calculations : Analyze electron density maps (e.g., Fukui indices) to predict reactive sites for derivatization .
  • ADMET prediction : SwissADME estimates moderate hepatic metabolism (CYP3A4) and blood-brain barrier exclusion .

Q. How do structural modifications influence structure-activity relationships (SAR)?

Key findings from analogs:

ModificationActivity TrendReference
Trifluoromethoxy → Methoxy↓ Anticancer activity (IC50 from 1.2 μM to 5.6 μM)
Methylsulfanyl → Ethylsulfanyl↑ Solubility but ↓ kinase inhibition (Ki from 12 nM to 45 nM)
Recommendation: Prioritize electron-withdrawing groups at C3 to enhance target affinity .

Q. What strategies resolve contradictions in reported biological activity data?

  • Orthogonal assays : Validate kinase inhibition via both radiometric (32P-ATP) and fluorescence polarization assays .
  • Standardized protocols : Control DMSO concentration (<0.1% in cell assays) to avoid false positives in cytotoxicity studies .

Q. How can photostability and thermal stability be assessed for long-term studies?

  • Photodegradation : Expose to UV light (254 nm) for 24h; monitor via HPLC for byproduct formation (e.g., sulfoxide derivatives) .
  • Thermal analysis : Use TGA/DSC to determine decomposition temperature (~220°C) and optimize storage conditions .

Q. What challenges arise during scale-up from milligram to gram quantities?

  • Purification hurdles : Replace column chromatography with recrystallization (ethanol/water) for cost-effective bulk purification .
  • Byproduct control : Implement inline IR spectroscopy to monitor reaction progress and minimize impurities .

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